molecular formula C9H8BrN3O B8572622 2-(4-Bromophenyl)-4-methoxy-2H-1,2,3-triazole

2-(4-Bromophenyl)-4-methoxy-2H-1,2,3-triazole

Cat. No.: B8572622
M. Wt: 254.08 g/mol
InChI Key: XXKBPRVKBJKNDE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-4-methoxy-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C9H8BrN3O and its molecular weight is 254.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

IUPAC Name

2-(4-bromophenyl)-4-methoxytriazole

InChI

InChI=1S/C9H8BrN3O/c1-14-9-6-11-13(12-9)8-4-2-7(10)3-5-8/h2-6H,1H3

InChI Key

XXKBPRVKBJKNDE-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(N=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cesium carbonate (4.5 g, 13.7 mmol) was added to a solution of 2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol (1.1 g, 4.6 mmol) and methyl iodide (0.36 mL, 5.7 mmol) in THF (50 mL). The reaction was heated to 60° C. and stirred at this temperature for 16 h. Water (20 mL) was added to the reaction, and the resulting mixture was extracted with EtOAc (2×150 mL). The combined organic phases were dried over potassium carbonate, filtered, and concentrated under reduced pressure to afford the title compound as a tan solid (1.1 g, 95%). 1H NMR (400 MHz, METHANOL-d4) δ ppm 3.98 (s, 3H) 7.39 (s, 1H) 7.55-7.62 (m, 2H) 7.79-7.86 (m, 2H).
Name
Cesium carbonate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.36 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

2-(4-bromophenyl)-2H-1,2,3-triazol-4-ol (200 mg, 0.833 mmol) was weighed into a 20 ml vial equipped with a septa cap. THF (10.0 ml) was added. To this was added cesium carbonate (814 mg, 2.5 mmol), followed by the addition of methyl iodide (65.8 uL, 1.04 mmol) via syringe. The reaction was heated at 60° C. for 16 hours. Water (20 ml) was added and the product was extracted with ethyl acetate (2×75 ml). Organic phases were combined, dried over potassium carbonate, filtered and concentrated to furnish a light tan solid (190 mg, 89% TY). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 4.04 (s, 3H) 7.30 (s, 1H) 7.56 (d, J=8.98 Hz, 2H) 7.84 (d, J=8.98 Hz, 2H)
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
814 mg
Type
reactant
Reaction Step Three
Quantity
65.8 μL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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